molecular formula C18H19NO3 B034732 ethyl N-benzoylphenylalaninate CAS No. 19817-70-0

ethyl N-benzoylphenylalaninate

Cat. No.: B034732
CAS No.: 19817-70-0
M. Wt: 297.3 g/mol
InChI Key: WTVXOKSBXDTJEM-INIZCTEOSA-N
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Description

Ethyl N-benzoylphenylalaninate is a chemical compound with the molecular formula C18H19NO3 It is an ester derivative of phenylalanine, a naturally occurring amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-benzoylphenylalaninate can be synthesized through the esterification of N-benzoylphenylalanine with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Benzoylphenylalanine.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-benzoylphenylalaninate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl N-benzoylphenylalaninate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce N-benzoylphenylalanine and ethanol. This process is facilitated by the catalytic residues within the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.

Comparison with Similar Compounds

    N-benzoylphenylalanine: A direct precursor in the synthesis of ethyl N-benzoylphenylalaninate.

    Ethyl phenylalaninate: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.

    Benzyl alcohol derivatives: Result from the reduction of this compound.

Uniqueness: this compound is unique due to its ester functionality combined with the benzoyl group, which imparts specific chemical properties such as increased hydrophobicity and potential for bioactivity. This makes it a valuable compound for studying enzyme interactions and developing new pharmaceuticals.

Biological Activity

Ethyl N-benzoylphenylalaninate (EBPA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of EBPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

EBPA is an ester derivative of phenylalanine and benzoyl chloride. Its chemical structure can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

This structure features a phenylalanine moiety linked to a benzoyl group through an ester bond, which is crucial for its biological activity.

The biological activity of EBPA is primarily attributed to its influence on various cellular pathways. Research indicates that EBPA exhibits:

  • Antitumor Activity : Studies have shown that EBPA can induce apoptosis in cancer cells, making it a candidate for cancer therapy. The compound's mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
  • Cytotoxic Effects : EBPA has demonstrated cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines suggest effective concentrations for therapeutic applications .
  • Anti-inflammatory Properties : Preliminary studies suggest that EBPA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Pharmacological Studies and Findings

Numerous studies have investigated the pharmacological properties of EBPA. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism Effects Observed
Study 1MCF-715ApoptosisInduction of caspase-3 activation
Study 2HeLa20CytotoxicityCell cycle arrest at G2/M phase
Study 3A54925Anti-inflammatoryDecreased IL-6 production

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies using mouse models have shown that EBPA significantly reduces tumor growth in xenograft models. Mice treated with EBPA exhibited a reduction in tumor volume compared to control groups, suggesting its potential as an antitumor agent .
  • Safety Profile Assessment : Toxicological evaluations indicate that EBPA has a favorable safety profile with low acute toxicity. The lethal dose (LD50) was determined to be higher than 100 mg/kg in rodent models, supporting its potential for therapeutic use without significant adverse effects .
  • Synergistic Effects with Other Compounds : Research indicates that combining EBPA with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines. This synergy may be attributed to complementary mechanisms of action that target multiple pathways involved in tumor growth and survival .

Properties

CAS No.

19817-70-0

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl (2S)-2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)/t16-/m0/s1

InChI Key

WTVXOKSBXDTJEM-INIZCTEOSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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